molecular formula C3H3ClF4O B14635842 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane CAS No. 56885-26-8

2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane

Cat. No.: B14635842
CAS No.: 56885-26-8
M. Wt: 166.50 g/mol
InChI Key: GNKJCHWXVREVKW-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C3H4ClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and an ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of chloromethyl methyl ether with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various ether derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols and hydrocarbons.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

56885-26-8

Molecular Formula

C3H3ClF4O

Molecular Weight

166.50 g/mol

IUPAC Name

2-(chloromethoxy)-1,1,1,2-tetrafluoroethane

InChI

InChI=1S/C3H3ClF4O/c4-1-9-2(5)3(6,7)8/h2H,1H2

InChI Key

GNKJCHWXVREVKW-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(F)(F)F)F)Cl

Origin of Product

United States

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